(4-(1-ヒドロキシエチル)フェニル)ボロン酸

説明

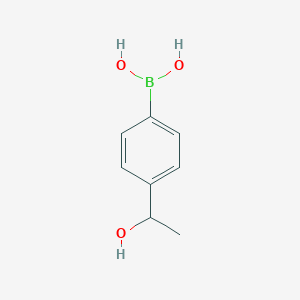

(4-(1-Hydroxyethyl)phenyl)boronic acid is an organoboron compound with the molecular formula C8H11BO3 It is characterized by a phenyl ring substituted with a boronic acid group and a hydroxyethyl group at the para position

科学的研究の応用

Chemical Properties and Structure

This compound features a boronic acid functional group attached to a phenyl ring with a hydroxyethyl substituent. Its molecular formula is , and it has a molecular weight of approximately 165.98 g/mol. The presence of the hydroxyethyl group enhances its solubility in water, making it suitable for various chemical applications .

Pharmaceutical Development

One of the primary applications of (4-(1-Hydroxyethyl)phenyl)boronic acid is as an intermediate in the synthesis of biologically active compounds. It plays a crucial role in developing new drugs, particularly those targeting proteases, which are enzymes that can contribute to diseases such as cancer and HIV. The ability of boronic acids to form covalent bonds with serine or cysteine residues in enzymes makes them valuable in drug design aimed at enzyme inhibition .

Case Study: Protease Inhibitors

Research has shown that boronic acid derivatives can effectively inhibit HIV protease, which is vital for viral replication. The unique structure of (4-(1-Hydroxyethyl)phenyl)boronic acid may provide advantages in specificity and potency against resistant strains of the virus .

Chemical Sensors

The compound's ability to form reversible bonds with diols makes it useful in developing chemical sensors. Boronic acids can selectively bind to carbohydrates and other biomolecules, enabling the detection of glucose and other sugars. This property is particularly beneficial in diabetes management and biosensing technologies .

Table 1: Comparison of Boronic Acid Derivatives in Biosensing Applications

| Compound Name | Binding Affinity | Application Area |

|---|---|---|

| (4-(1-Hydroxyethyl)phenyl)boronic acid | High | Glucose sensing |

| 4-(Hydroxymethyl)phenylboronic acid | Moderate | Glycoprotein detection |

| 3-(Hydroxymethyl)phenylboronic acid | Low | General biosensing |

Nanomaterials and Biomedical Applications

Recent studies have explored the use of boronic-acid-modified nanomaterials for various biomedical applications, including drug delivery systems and targeted therapy. The unique properties of these nanomaterials allow them to interact specifically with biological targets, such as glycoproteins and sialic acids on cancer cells .

Case Study: Targeted Drug Delivery

In one study, boronic-acid-modified nanoparticles demonstrated enhanced targeting capabilities for cancer cells due to their ability to bind selectively to sialic acid receptors. This specificity allows for more effective drug delivery while minimizing side effects on healthy tissues .

Organic Synthesis

(4-(1-Hydroxyethyl)phenyl)boronic acid is also employed in various organic synthesis reactions, including Suzuki coupling reactions. These reactions are essential for forming carbon-carbon bonds, which are critical in synthesizing complex organic molecules, including pharmaceuticals and agrochemicals .

Table 2: Synthesis Applications

| Reaction Type | Role of (4-(1-Hydroxyethyl)phenyl)boronic acid |

|---|---|

| Suzuki Coupling | Reactant for forming biaryl compounds |

| Copper-Catalyzed Reactions | Intermediate in transformations involving aryl groups |

作用機序

Target of Action

The primary target of (4-(1-Hydroxyethyl)phenyl)boronic acid is the palladium catalyst in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

The compound interacts with its target through two key processes: oxidative addition and transmetalation . In oxidative addition, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The compound plays a significant role in the Suzuki–Miyaura coupling reaction , which conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . This reaction is a key biochemical pathway affected by the compound.

Result of Action

The result of the compound’s action is the formation of a new carbon–carbon bond via the Suzuki–Miyaura coupling reaction . This reaction is widely used in organic synthesis, contributing to the creation of a broad array of diverse molecules .

Action Environment

The compound’s action, efficacy, and stability can be influenced by environmental factors such as pH . For example, the rate of reaction of phenylboronic pinacol esters, which are similar to (4-(1-Hydroxyethyl)phenyl)boronic acid, is considerably accelerated at physiological pH .

生化学分析

Biochemical Properties

They are often used in metal-catalyzed carbon-carbon bond formation reactions like the Suzuki–Miyaura reaction .

Cellular Effects

Some boronic acids have been reported to inhibit lactate dehydrogenase, which can affect cancer cell proliferation .

Molecular Mechanism

In the Suzuki–Miyaura coupling reaction, boronic acids participate in transmetalation, a process where they are transferred from boron to palladium .

Metabolic Pathways

Boronic acids are known to participate in the Suzuki–Miyaura coupling reaction, a type of carbon-carbon bond-forming reaction .

準備方法

Synthetic Routes and Reaction Conditions

(4-(1-Hydroxyethyl)phenyl)boronic acid can be synthesized through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and a boronic acid. The reaction typically requires a base, such as potassium carbonate, and a solvent like ethanol or water .

Another method involves the direct borylation of aromatic compounds using diboron reagents. This process can be catalyzed by transition metals such as nickel or palladium, and it often requires ligands to stabilize the catalytic species .

Industrial Production Methods

Industrial production of (4-(1-Hydroxyethyl)phenyl)boronic acid may involve large-scale Suzuki-Miyaura coupling reactions. The process is optimized for high yield and purity, often using continuous flow reactors to enhance reaction efficiency and scalability .

化学反応の分析

Types of Reactions

(4-(1-Hydroxyethyl)phenyl)boronic acid undergoes various chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form phenols or other oxygenated derivatives.

Reduction: Reduction reactions can convert the boronic acid group to a boronate ester or other reduced forms.

Substitution: The hydroxyethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Nucleophiles like amines or alcohols can react with the hydroxyethyl group under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield phenols, while reduction can produce boronate esters .

類似化合物との比較

Similar Compounds

Phenylboronic acid: Lacks the hydroxyethyl group, making it less versatile in certain reactions.

4-Formylphenylboronic acid: Contains a formyl group instead of a hydroxyethyl group, leading to different reactivity and applications.

4-Hydroxyphenylboronic acid: Similar structure but with a hydroxyl group directly attached to the phenyl ring.

Uniqueness

(4-(1-Hydroxyethyl)phenyl)boronic acid is unique due to the presence of both a boronic acid group and a hydroxyethyl group. This combination allows for a broader range of chemical reactions and applications compared to similar compounds .

生物活性

(4-(1-Hydroxyethyl)phenyl)boronic acid, with the chemical formula CHB_{O}_3 and CAS number 518336-20-4, is an organoboron compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the compound's properties, biological interactions, and applications based on diverse research findings.

Chemical Structure and Properties

The compound features a boronic acid functional group attached to a phenyl ring with a hydroxyethyl substituent. It has a molecular weight of approximately 165.98 g/mol and is characterized by high solubility in water, enhancing its utility in various biological applications. The structure is pivotal for its reactivity, particularly in enzyme inhibition and drug development.

Enzyme Inhibition

Research indicates that (4-(1-Hydroxyethyl)phenyl)boronic acid exhibits significant potential as an enzyme inhibitor. Boronic acids are known to form covalent bonds with serine or cysteine residues in proteases, making them valuable in targeting dysregulated protease activity associated with diseases such as cancer . The reversible interactions of boronic acids with diols further suggest applications in biosensing technologies.

Table 1: Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Enzyme Inhibition | Inhibits proteases through covalent bonding with active site residues |

| Anticancer Activity | Potential use in cancer treatment by targeting specific pathways |

| Biosensing | Utilized in dynamic biosensing technologies due to reversible binding |

| Non-toxic Profile | Indicates safety for biological applications without adverse effects |

Case Studies and Research Findings

- Protease Inhibition : A study highlighted the use of similar boronic acids in inhibiting serine proteases, demonstrating the potential for (4-(1-Hydroxyethyl)phenyl)boronic acid to serve as a scaffold for developing new protease inhibitors .

- Drug Development : The compound's ability to modify the selectivity and pharmacokinetic properties of bioactive molecules has been documented. For instance, introducing boronic acid groups has improved the efficacy of existing drugs by enhancing their interactions with target enzymes .

- Nanomaterials : Recent studies have explored boronic-acid-modified nanomaterials for biomedical applications, suggesting that (4-(1-Hydroxyethyl)phenyl)boronic acid could be integrated into drug delivery systems or as part of diagnostic tools due to its favorable interactions with biological targets .

Synthesis Methods

The synthesis of (4-(1-Hydroxyethyl)phenyl)boronic acid can be achieved through several established methods, including:

特性

IUPAC Name |

[4-(1-hydroxyethyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11BO3/c1-6(10)7-2-4-8(5-3-7)9(11)12/h2-6,10-12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QORATNLZEOZUPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)C(C)O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40431814 | |

| Record name | (4-(1-Hydroxyethyl)phenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40431814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

518336-20-4 | |

| Record name | (4-(1-Hydroxyethyl)phenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40431814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。